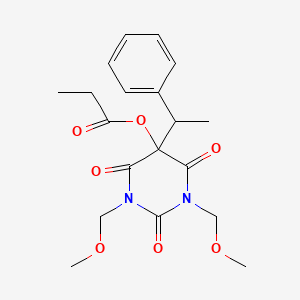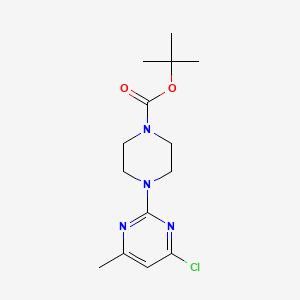
(2S)-2-tert-Butoxycarbonylamino-3-(2-nitrophenylamino)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl group attached to the amino acid L-alanine. This compound is often used in organic synthesis and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-L-alanine . The nitrophenyl group can then be introduced through a nucleophilic substitution reaction using 2-nitrophenylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of free amine.
科学的研究の応用
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and redox reactions .
類似化合物との比較
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]glutamic acid
- Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 4-nitrophenyl ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine is unique due to the presence of both Boc and nitrophenyl groups, which confer distinct chemical properties. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and research.
特性
CAS番号 |
175211-37-7 |
|---|---|
分子式 |
C14H19N3O6 |
分子量 |
325.32 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitroanilino)propanoic acid |
InChI |
InChI=1S/C14H19N3O6/c1-14(2,3)23-13(20)16-10(12(18)19)8-15-9-6-4-5-7-11(9)17(21)22/h4-7,10,15H,8H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
InChIキー |
YKEQILJFMVLPPY-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)amine](/img/structure/B13980085.png)
![Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13980106.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester](/img/structure/B13980107.png)


![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)


![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)


